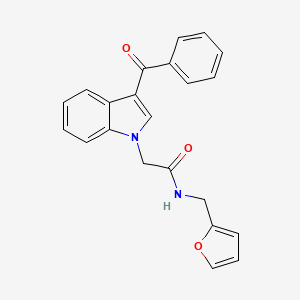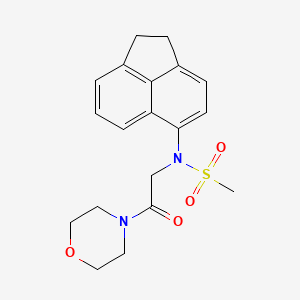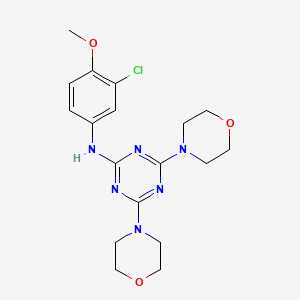![molecular formula C18H22N6S B3449554 4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)
4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine
Descripción general
Descripción
4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine is a synthetic compound that is commonly referred to as ETP-46464. It is a potent and selective inhibitor of the protein kinase CK2, which is an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. ETP-46464 has been extensively studied in the field of cancer research due to its ability to inhibit CK2, which is overexpressed in many types of cancer cells.
Mecanismo De Acción
ETP-46464 is a potent and selective inhibitor of the protein kinase CK2. It binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have various biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs). Additionally, ETP-46464 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-46464 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. It has also been shown to have anti-cancer activity in various cancer cell lines, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using ETP-46464 in lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and toxicity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the development and application of ETP-46464. One direction is to further investigate the mechanism of action of ETP-46464 and its effects on various cellular processes. Another direction is to optimize the synthesis of ETP-46464 and develop more potent and selective inhibitors of CK2. Additionally, ETP-46464 could be used in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. Finally, ETP-46464 could be tested in clinical trials to evaluate its safety and efficacy in cancer patients.
Aplicaciones Científicas De Investigación
ETP-46464 has been extensively studied in the field of cancer research due to its ability to inhibit CK2, which is overexpressed in many types of cancer cells. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. ETP-46464 has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, prostate cancer, and leukemia.
Propiedades
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6S/c1-4-14-10-15-16(19-11-20-17(15)25-14)23-5-7-24(8-6-23)18-21-12(2)9-13(3)22-18/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGIVEZXKSWPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NC(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclopropyl{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3449472.png)
![N-benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3449477.png)

![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B3449498.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3449512.png)




![2-[(2-methoxyphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3449536.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3449552.png)

